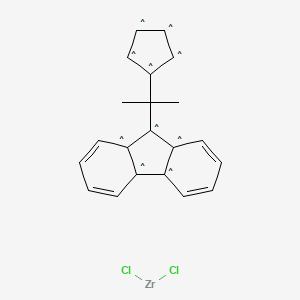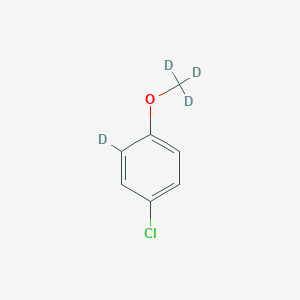
2-CYANOPYRIDINE-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-cyanopyridine derivatives involves palladium-catalyzed cyanation processes, starting from corresponding chloro or bromo precursors. For example, the synthesis and characterization of ruthenium(II) complexes with 4'-cyano-2,2':6',2''-terpyridine have been achieved through such a cyanation of Ru(II) complexes (Jianhua Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-cyanopyridine derivatives reveals diverse coordination modes when binding to metal ions, potentially forming linear chains or complex networks. For instance, the crystal structures of cyanopyridine isomers have been determined, showing how the cyano and pyridine groups interact differently with surrounding molecules (R. Kubiak et al., 2002).
Chemical Reactions and Properties
2-Cyanopyridine derivatives engage in a variety of chemical reactions, leading to the formation of complex structures or materials with specific magnetic or photophysical properties. The synthesis and magnetic properties of linear chain 4-cyanopyridine compounds have been studied, revealing antiferromagnetic or ferromagnetic exchange within chains depending on the metal ions involved (Wanru Zhang et al., 1997).
Physical Properties Analysis
The physical properties of 2-cyanopyridine derivatives, such as their solubility, absorption, and emission bands, have been characterized. These properties are influenced by the presence of different substituents, which can enhance their application in optoelectronic materials (H. M. Manohara et al., 2019).
Chemical Properties Analysis
2-Cyanopyridine derivatives' chemical properties, including reactivity towards various reagents and conditions, enable their use in synthesizing novel heterocyclic systems. The chemistry of 2-amino-3-cyanopyridines, for instance, has been extensively reviewed, highlighting their importance as intermediates in heterocyclic synthesis (Moustafa A. Gouda et al., 2014).
Applications De Recherche Scientifique
Bioconjugaison de la cystéine N-terminale
Les dérivés de 2-cyanopyridine-D4 ont été développés pour une bioconjugaison efficace de la cystéine N-terminale. Ce processus est crucial pour la modification sélective des biomolécules, telles que les peptides et les protéines, ce qui est essentiel dans le développement de médicaments et la thérapie ciblée. Les dérivés avec des groupes électroattracteurs se sont avérés réagir efficacement dans des conditions aqueuses et douces {svg_1}.
Clivage des liaisons peptidiques
La réactivité de la this compound permet le clivage des liaisons peptidiques dans le glutathion. Cette application est importante dans l'étude de la structure et de la fonction des protéines, ainsi que dans la conception d'enzymes protéases capables de cibler des liaisons peptidiques spécifiques {svg_2}.
Modification chimique des peptides bioactifs
Les dérivés de this compound sont utilisés pour la modification chimique sélective de la cystéine des peptides bioactifs. Cette application est particulièrement pertinente dans le domaine de la chimie médicinale, où la modification des peptides peut conduire au développement de nouveaux agents thérapeutiques {svg_3}.
Étude des réponses immunitaires induites par les médicaments
La partie structurale de la this compound dans certains médicaments a été liée à des réponses immunitaires induites par les médicaments, telles que les éruptions cutanées. Comprendre cette réactivité peut conduire au développement de composés pharmaceutiques plus sûrs avec des effets secondaires réduits {svg_4}.
Développement d'inhibiteurs du récepteur des androgènes
La réactivité de la this compound a joué un rôle déterminant dans le développement d'inhibiteurs du récepteur des androgènes comme l'apalutamide. Ces inhibiteurs sont utilisés dans le traitement du cancer de la prostate, mettant en évidence le rôle du composé dans la progression des traitements anticancéreux {svg_5}.
Applications en chimie analytique
En chimie analytique, la this compound peut être utilisée comme étalon interne pour la spectroscopie RMN. Cette application est essentielle pour la quantification et l'analyse précises des substances chimiques dans divers contextes de recherche {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 2-Cyanopyridine-D4 is cysteine , an amino acid . The compound has been found to react efficiently with cysteine, particularly under aqueous and mild conditions .
Mode of Action
This compound interacts with its target, cysteine, through a process known as N-terminal cysteine bioconjugation . This interaction is facilitated by the presence of electron-withdrawing groups in 2-cyanopyridines . The highly reactive nature of 2-cyanopyridines also enables the peptide bond cleavage of glutathione .
Biochemical Pathways
The interaction of this compound with cysteine affects the glutathione pathway . Glutathione, a peptide composed of three amino acids (cysteine, glutamic acid, and glycine), plays a crucial role in cellular processes such as detoxification and immune function. The compound’s action results in the cleavage of the peptide bond in glutathione .
Pharmacokinetics
The compound’s efficient reaction with cysteine under aqueous and mild conditions suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the chemical modification of bioactive peptides . By enabling N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione, the compound can modify the structure and function of these peptides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the condition of the environment . The compound reacts efficiently with cysteine under aqueous and mild conditions, suggesting that its action, efficacy, and stability may be influenced by these factors .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-CYANOPYRIDINE-D4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,6-dichloro-2-pyridinecarboxaldehyde", "D4-labeled cyanide ion", "Sodium methoxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 4,6-dichloro-2-pyridinecarboxaldehyde in methanol.", "Step 2: Add D4-labeled cyanide ion and sodium methoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add sodium bicarbonate and water to the reaction mixture to adjust the pH.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography." ] } | |
Numéro CAS |
1219795-17-1 |
Formule moléculaire |
C6D4N2 |
Poids moléculaire |
108.1340071 |
Synonymes |
2-CYANOPYRIDINE-D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)
![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

